![molecular formula C20H23N5O4 B2678831 6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887671-68-3](/img/structure/B2678831.png)
6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione, commonly known as Temozolomide, is a chemotherapy drug used for the treatment of certain types of brain tumors. It is a prodrug that is converted into an active metabolite, which then damages the DNA of cancer cells, ultimately leading to their death. In recent years, Temozolomide has gained significant attention in the scientific community due to its potential in the treatment of various types of cancer.
Wirkmechanismus
Temozolomide exerts its anticancer effects by alkylating the DNA of cancer cells, ultimately leading to their death. The active metabolite of Temozolomide, methyltriazenoimidazole carboxamide (MTIC), is formed in the liver and then enters the bloodstream. MTIC then enters cancer cells and forms adducts with the DNA, leading to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Temozolomide has been shown to have both biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the repair of DNA damage. Additionally, Temozolomide has been shown to have antiangiogenic effects, which may contribute to its anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
Temozolomide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and is readily available. Additionally, it has been extensively studied and its mechanism of action is well understood. However, Temozolomide also has some limitations, including its relatively short half-life and its potential toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for research on Temozolomide. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Additionally, there is interest in developing combination therapies that include Temozolomide, as well as in identifying biomarkers that can predict response to treatment. Finally, there is interest in exploring the potential use of Temozolomide in the treatment of other types of cancer beyond brain tumors.
Synthesemethoden
Temozolomide is synthesized through a series of chemical reactions, starting with the reaction of 2,4-dioxo-5-methylpyrimidine with N,N-dimethylformamide dimethyl acetal. This is followed by the reaction of the resulting intermediate with 2-chloro-N-(2-ethoxyethyl)acetamide. The final step involves the reaction of the resulting intermediate with ammonia to form Temozolomide.
Wissenschaftliche Forschungsanwendungen
Temozolomide has been extensively studied for its potential in the treatment of various types of cancer, including brain tumors, melanoma, and glioblastoma multiforme. It has been shown to be effective in both preclinical and clinical studies, and is currently used as a standard treatment for certain types of brain tumors.
Eigenschaften
IUPAC Name |
6-[2-(2-ethoxyethoxy)phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-5-28-10-11-29-15-9-7-6-8-14(15)25-13(2)12-24-16-17(21-19(24)25)22(3)20(27)23(4)18(16)26/h6-9,12H,5,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOKWJWTEUTGSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.